Reverse transcriptase-IN-3

HIV-1 NNRTI antiviral potency

Reproducibility in NNRTI resistance profiling is compromised when substituting compounds lacking validated mutant-by-mutant activity. Reverse transcriptase-IN-3 (compound 21c) provides a crystallography-informed binding mode and quantitatively defined EC50 fingerprint against clinically relevant HIV-1 mutants: • WT HIV-1 IIIB EC50 = 8 nM; K103N (9 nM), Y181C (45 nM), Y188L (35 nM), L100I (65 nM), E138K (0.734 μM) • High selectivity index (SI = 26,000; CC50 = 208 μM in MT-4 cells) ensures antiviral effects are not confounded by cytotoxicity • Validated via ELISA-based RT inhibition assay for use as a positive control in enzymatic and cell-based screens

Molecular Formula C28H31N7O4S
Molecular Weight 561.7 g/mol
Cat. No. B12395059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReverse transcriptase-IN-3
Molecular FormulaC28H31N7O4S
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)N)NC3CCN(CC3)C4=CC=C(C=C4)NS(=O)(=O)C5CC5)C)C#N
InChIInChI=1S/C28H31N7O4S/c1-17-13-19(15-29)14-18(2)25(17)39-27-24(26(30)36)16-31-28(33-27)32-20-9-11-35(12-10-20)22-5-3-21(4-6-22)34-40(37,38)23-7-8-23/h3-6,13-14,16,20,23,34H,7-12H2,1-2H3,(H2,30,36)(H,31,32,33)
InChIKeyKKCDGPQKFMHGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reverse Transcriptase-IN-3: A Pyrimidine-5-Carboxamide NNRTI with Defined Antiviral Potency Against Wild-Type and Mutant HIV-1 Strains


Reverse transcriptase-IN-3 (also known as compound 21c) is a pyrimidine-5-carboxamide derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 [1]. The compound was designed using a crystallographic overlay-based molecular hybridization strategy, introducing an amide moiety to the central core of the lead etravirine [1]. Reverse transcriptase-IN-3 has been evaluated in MT-4 cells and exhibits quantifiable antiviral activity against HIV-1 wild-type (IIIB) and a panel of NNRTI-resistant mutant strains, with EC50 values ranging from 8 nM to 0.734 μM [2]. Its molecular formula is C28H31N7O4S, with a molecular weight of 561.66 g/mol [2].

Why Reverse Transcriptase-IN-3 Cannot Be Replaced by Generic NNRTIs: Mutation-Specific Potency Profiles Define Research Utility


Non-nucleoside reverse transcriptase inhibitors (NNRTIs) exhibit markedly different susceptibility profiles across the spectrum of HIV-1 drug-resistance mutations [1]. Reverse transcriptase-IN-3 has been quantitatively characterized against a specific panel of clinically relevant NNRTI-resistant mutants, including K103N, Y181C, Y188L, L100I, E138K, and the multidrug-resistant RES056 strain [2]. This defined, mutant-by-mutant EC50 fingerprint means that substituting another NNRTI—even one with similar wild-type potency—would introduce unknown and unvalidated activity against the precise resistance variants under investigation, compromising experimental reproducibility and mechanistic interpretation [1].

Reverse Transcriptase-IN-3: Quantitative Comparator Evidence for Scientific Selection


Wild-Type HIV-1 IIIB Antiviral Potency: Comparable to Etravirine, Surpassing First-Generation NNRTIs

Reverse transcriptase-IN-3 (21c) exhibits an EC50 of 8 nM against wild-type HIV-1 IIIB in MT-4 cells [1][2]. This potency is comparable to that of the FDA-approved second-generation NNRTI etravirine (EC50 = 2 nM) and substantially exceeds that of first-generation NNRTIs such as nevirapine (EC50 = 81–85 nM) and delavirdine (EC50 = 16 nM) [3]. The compound's wild-type activity thus positions it within the clinically relevant potency range of second-generation NNRTIs.

HIV-1 NNRTI antiviral potency EC50 etravirine

Activity Against Key NNRTI-Resistant Mutants: A Defined Panel with Quantified Comparator Data

Reverse transcriptase-IN-3 has been evaluated against a panel of clinically significant NNRTI-resistant HIV-1 mutants, providing a complete EC50 fingerprint: K103N (9 nM), Y181C (45 nM), Y188L (35 nM), L100I (65 nM), E138K (734 nM), F227L+V106A (34 nM), and the multidrug-resistant strain RES056 (42 nM) [1][2]. For key mutations K103N and Y181C, the compound retains nanomolar potency, exhibiting activity comparable to etravirine (EC50 = 1 nM for K103N, 6 nM for Y181C) [3]. In contrast, many first-generation NNRTIs lose efficacy against these mutants (e.g., nevirapine EC50 >2,400 nM for K103N) [3]. Notably, the compound shows reduced activity against E138K (734 nM), a differentiating feature from etravirine (EC50 not reported for E138K in the same panel) [1][3].

HIV-1 NNRTI resistance K103N Y181C Y188L L100I etravirine

Cytotoxicity and Selectivity Index: Quantified Safety Margin in MT-4 Cells

Reverse transcriptase-IN-3 (21c) exhibits a CC50 of 208 μM in MT-4 cells, yielding a selectivity index (SI = CC50 / EC50_WT) of 26,000 [1]. This SI is comparable to that reported for etravirine (SI > 10,000 in MT-4 cells; CC50 > 10 μM) . The high SI confirms that the antiviral activity of Reverse transcriptase-IN-3 is not attributable to general cytotoxicity, supporting its use in cell-based assays without confounding off-target effects at effective antiviral concentrations.

HIV-1 NNRTI cytotoxicity selectivity index CC50 etravirine

Structural Differentiation: Pyrimidine-5-Carboxamide Scaffold with Defined Binding Mode

Reverse transcriptase-IN-3 (21c) features a pyrimidine-5-carboxamide core, which distinguishes it from the diarylpyrimidine (DAPY) scaffold of etravirine and rilpivirine [1]. The compound was designed via a crystallographic overlay-based molecular hybridization strategy, and molecular docking studies have clarified its binding mode within the HIV-1 reverse transcriptase allosteric pocket [1]. This defined structural interaction provides a rational basis for its observed mutant susceptibility profile, offering a distinct chemotype for exploring structure-activity relationships (SAR) beyond the extensively studied DAPY series.

HIV-1 NNRTI structure-based design molecular docking pyrimidine-5-carboxamide

Reverse Transcriptase-IN-3: Validated Research Applications Based on Quantitative Evidence


Profiling NNRTI Resistance Mechanisms in Virology Research

Reverse transcriptase-IN-3's defined EC50 values against K103N, Y181C, Y188L, L100I, and E138K mutants [1][2] enable its use as a reference compound in resistance profiling studies. Researchers can employ the compound to calibrate assays that measure the susceptibility of clinical HIV-1 isolates to NNRTIs, or to study the fitness cost of specific reverse transcriptase mutations in isogenic viral backgrounds.

Medicinal Chemistry Lead Optimization and SAR Exploration

As a pyrimidine-5-carboxamide derivative with a crystallography-informed binding mode [1], Reverse transcriptase-IN-3 serves as a validated starting point for structure-activity relationship (SAR) studies. Its potency against wild-type and key mutant strains, combined with a high selectivity index (SI = 26,000) [2], provides a benchmark for evaluating next-generation analogs designed to improve upon the E138K susceptibility or overall pharmacokinetic properties.

Biochemical Validation of Reverse Transcriptase Inhibition

The compound's target engagement has been confirmed via ELISA-based reverse transcriptase inhibition assays [1]. This makes Reverse transcriptase-IN-3 suitable for use as a positive control in enzymatic screens aimed at identifying novel RT inhibitors or for validating the mechanism of action of candidate NNRTIs in cell-free systems.

Cell-Based Antiviral Screening and Cytotoxicity Counter-Screens

With an EC50 of 8 nM against wild-type HIV-1 IIIB and a CC50 of 208 μM in MT-4 cells [2], Reverse transcriptase-IN-3 can be employed as a reference NNRTI in cell-based antiviral assays. Its high selectivity index (26,000) ensures that antiviral effects are not confounded by cytotoxicity, making it a reliable control for assessing the specificity of novel antiviral candidates in parallel cytotoxicity assays.

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